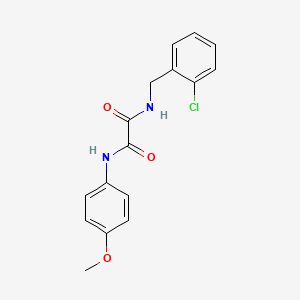![molecular formula C23H19N3O2S B5152509 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, commonly known as BCA, is a chemical compound with potential biomedical applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. BCA has been investigated for its potential use as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders.
作用机制
BCA inhibits the activity of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues such as muscle and liver, and to reduced hepatic glucose production. BCA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BCA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. It has also been shown to reduce hepatic steatosis and inflammation in these models, and to improve lipid metabolism and mitochondrial function. BCA has been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress-induced damage in various tissues.
实验室实验的优点和局限性
BCA has several advantages for use in lab experiments, including its high potency and specificity for N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibition, its relatively low toxicity and side effects, and its ability to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. However, BCA also has some limitations, including its relatively low solubility and stability, its potential for off-target effects on other protein tyrosine phosphatases, and its limited bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for research on BCA and its potential biomedical applications. These include further optimization of its synthesis and formulation for improved pharmacokinetic properties and bioavailability, investigation of its effects on other metabolic pathways and signaling pathways, and evaluation of its safety and efficacy in human clinical trials. Other future directions include the development of novel N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibitors with improved potency, selectivity, and pharmacokinetic properties, and the identification of new targets and pathways for the treatment of metabolic disorders and cancer.
合成方法
The synthesis of BCA involves several steps, starting from the reaction of 2-aminobenzoxazole with 4-chlorobenzonitrile to form 4-(2-benzoxazolyl)benzonitrile. This intermediate is then reacted with thiourea and a reducing agent to form the corresponding thioamide, which is further reacted with 3,4-dimethylbenzoyl chloride to yield BCA. The synthesis of BCA has been optimized for high yield and purity, and various analytical techniques have been used to confirm its identity and purity.
科学研究应用
BCA has been extensively studied for its potential use as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. BCA has also been investigated for its potential use in cancer therapy, as N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is known to be overexpressed in many types of cancer and to contribute to tumor growth and metastasis.
属性
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-14-7-8-17(13-15(14)2)21(27)26-23(29)24-18-11-9-16(10-12-18)22-25-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H2,24,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVDNRGXBLNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)

![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)